molecular formula C8H18N2 B1289638 1-Propylpiperidin-3-amine CAS No. 51388-02-4

1-Propylpiperidin-3-amine

Cat. No.: B1289638
CAS No.: 51388-02-4
M. Wt: 142.24 g/mol
InChI Key: DXTMBWZGZFPDLS-UHFFFAOYSA-N
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Description

1-Propylpiperidin-3-amine is a synthetic compound that belongs to the piperidine class of chemicals. It is characterized by a piperidine ring substituted with a propyl group at the nitrogen atom and an amine group at the third carbon atom. This compound has a molecular formula of C8H18N2 and a molecular weight of 142.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylpiperidin-3-amine can be synthesized through various methods. One common approach involves the reductive amination of 3-piperidone with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Propylpiperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

1-Propylpiperidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propylpiperidin-3-amine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing signaling pathways such as the G-protein coupled receptor (GPCR) pathways. The compound’s effects are mediated through binding to these receptors, leading to downstream cellular responses .

Comparison with Similar Compounds

1-Propylpiperidin-3-amine can be compared with other piperidine derivatives such as:

    Piperidine: A simple piperidine ring without additional substituents.

    N-Methylpiperidine: A piperidine ring with a methyl group at the nitrogen atom.

    1-Butylpiperidin-3-amine: A similar compound with a butyl group instead of a propyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the nitrogen atom and amine group at the third carbon atom make it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

1-propylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-5-10-6-3-4-8(9)7-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTMBWZGZFPDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594097
Record name 1-Propylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51388-02-4
Record name 1-Propyl-3-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51388-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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